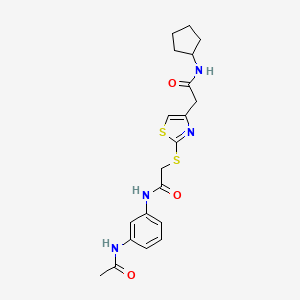![molecular formula C9H16F3NO B2584302 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine CAS No. 2248325-26-8](/img/structure/B2584302.png)
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine, also known as TFOB, is a chemical compound that has gained considerable attention in the scientific research community due to its unique properties. TFOB is a member of the oxadiazinane family and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine is not well understood. However, it is believed that 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine acts as an agonist for certain receptors in the body, particularly the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain and is the target of many drugs used to treat anxiety and other neurological disorders.
Biochemical and Physiological Effects:
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety and other neurological disorders. 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a relatively inexpensive compound, making it an attractive option for researchers working with limited budgets. However, 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has some limitations for use in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for research on 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine. One area of interest is the development of new drugs that target the GABA-A receptor using 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine as a starting material. Another area of interest is the exploration of the potential therapeutic applications of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine in the treatment of anxiety and other neurological disorders. Finally, there is a need for further research into the mechanism of action of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine to better understand its effects on the body.
Métodos De Síntesis
The synthesis of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine is a complex process that involves multiple steps. The first step involves the reaction of 2-amino-2-methylpropanol with trifluoroacetaldehyde diethyl acetal to form the intermediate compound, 2-amino-2-(trifluoromethyl)propan-1-ol. This intermediate is then reacted with glyoxylic acid to form the final product, 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine.
Aplicaciones Científicas De Investigación
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has been found to have a range of scientific research applications. It has been used extensively in the field of medicinal chemistry to develop new drugs that target specific receptors in the body. 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has also been used as a starting material for the synthesis of other compounds that have potential therapeutic applications.
Propiedades
IUPAC Name |
2-[6-(trifluoromethyl)oxan-2-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c1-6(5-13)7-3-2-4-8(14-7)9(10,11)12/h6-8H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUOJGGRKZNMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC(O1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2584219.png)
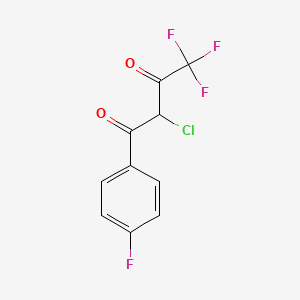
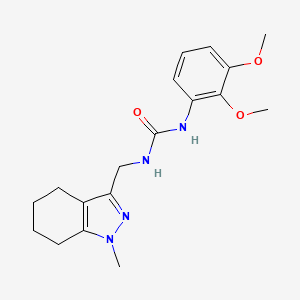
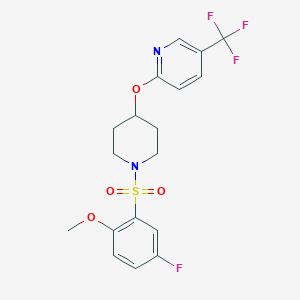

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2584226.png)

![2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2584231.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one](/img/structure/B2584232.png)
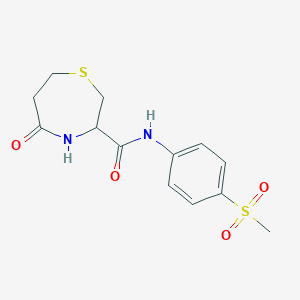
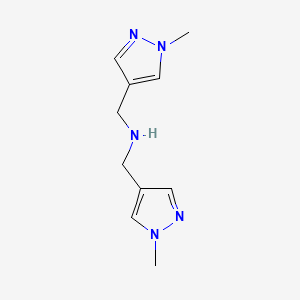
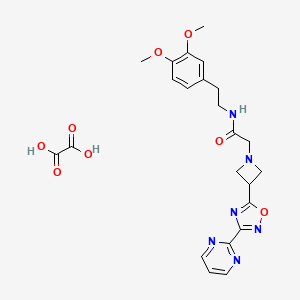
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)
